molecular formula C8H12N2O B2856472 2-Ethyl-6-oxopiperidine-2-carbonitrile CAS No. 2111733-28-7

2-Ethyl-6-oxopiperidine-2-carbonitrile

Cat. No.: B2856472
CAS No.: 2111733-28-7
M. Wt: 152.197
InChI Key: SZZOGUDEUYFMLE-UHFFFAOYSA-N
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Description

2-Ethyl-6-oxopiperidine-2-carbonitrile is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure and properties make it a valuable tool in pharmaceuticals, material sciences, and other areas of innovation and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-oxopiperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with ethyl groups and nitrile functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions in controlled environments to ensure consistency and quality. These methods may include continuous flow reactors and advanced purification techniques to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-oxopiperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-6-oxopiperidine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxopiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Ethyl-6-oxopiperidine-2-carboxylate: Shares a similar structure but with a carboxylate group instead of a nitrile group.

    2-Ethyl-6-oxopiperidine-2-thiol: Contains a thiol group instead of a nitrile group, leading to different chemical properties and reactivity.

    2-Ethyl-6-oxopiperidine-2-amine: Features an amine group, which can significantly alter its biological activity and applications.

Uniqueness: 2-Ethyl-6-oxopiperidine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethyl-6-oxopiperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(6-9)5-3-4-7(11)10-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZOGUDEUYFMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC(=O)N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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